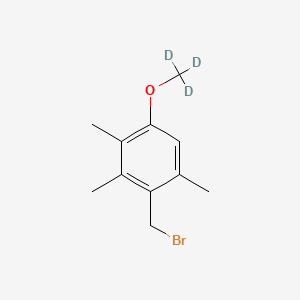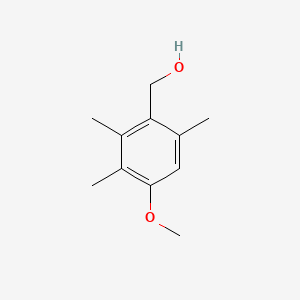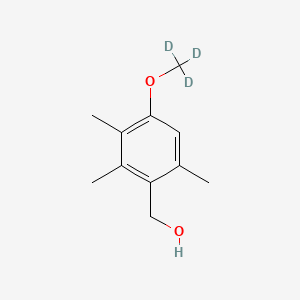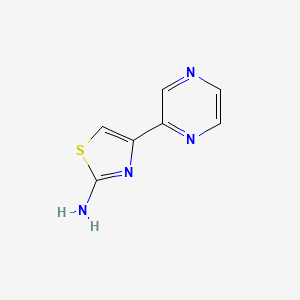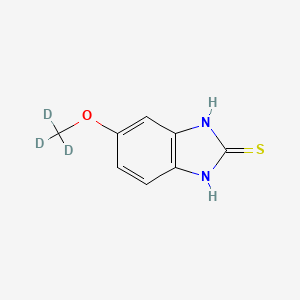
Aprepitant-13C2,d2 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aprepitant-13C2,d2 (Major) is an isotope of Aprepitant . It is deuterated at the 1 position and on the adjacent methyl . The molecular formula is C21(13C)2H19D2F7N4O3 and the molecular weight is 538.41 .
Synthesis Analysis
Aprepitant-13C2,d2 (Major) has been synthesized as an isotopically labeled form of neurokinin-1 receptor antagonist aprepitant . The synthesis involved deuterium labeling at the 1 position and on the adjacent methyl .Molecular Structure Analysis
The molecular structure of Aprepitant-13C2,d2 (Major) involves deuterium atoms at the 1 position and on the adjacent methyl . The 1 position is the benzylic position of the bis(trifluoromethyl) phenyl .Chemical Reactions Analysis
Aprepitant-13C2,d2 (Major) has been used in the formulation of a deep eutectic solvent (DES) consisting of choline chloride and levulinic acid in a 1:2 molar ratio . The DES formulation and the amorphous form of Aprepitant were both able to induce an apparent supersaturation followed by subsequent drug precipitation .Physical And Chemical Properties Analysis
Aprepitant-13C2,d2 (Major) is a poorly water-soluble compound . It exists in an amorphous state in solid dispersions, which can markedly improve its dissolution and oral bioavailability .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism Studies
Aprepitant-13C2,d2 (Major) is a labeled analog of Aprepitant, which is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. The incorporation of carbon-13 and deuterium allows for the tracing of the drug without altering its pharmacological properties. This is crucial for developing dosage guidelines and ensuring drug safety .
Analytical Reference Standard
As a certified reference material, Aprepitant-13C2,d2 (Major) serves as a standard in analytical chemistry for ensuring the accuracy and reliability of analytical instruments and methodologies. This is particularly important in the quality control processes of pharmaceuticals, where precise measurements are critical .
Structural Elucidation
Researchers use Aprepitant-13C2,d2 (Major) in nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of molecules. The isotopic labeling provides distinct NMR signals that help in identifying the position of atoms within the molecule, aiding in the confirmation or discovery of molecular structures .
Isotope Dilution Mass Spectrometry
In isotope dilution mass spectrometry, Aprepitant-13C2,d2 (Major) is used as an internal standard to quantify the concentration of Aprepitant in biological samples. This technique improves the precision and accuracy of quantitative analyses, which is essential for therapeutic drug monitoring .
Drug Development and Testing
The labeled compound is used in the development and testing of new drugs. By comparing the behavior of Aprepitant-13C2,d2 (Major) with unlabeled Aprepitant, researchers can gain insights into the potential efficacy and safety of new drug candidates .
Neurology Research
Aprepitant-13C2,d2 (Major) is used in neurology research to study its effects on various neurological pathways. Since Aprepitant is known to cross the blood-brain barrier, its labeled form can be used to investigate its interactions with brain receptors and its potential applications in treating neurological disorders .
Mecanismo De Acción
Target of Action
Aprepitant-13C2,d2 (Major) is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . These receptors are the primary targets of Aprepitant-13C2,d2 (Major). The substance P/neurokinin 1 (NK1) receptors play a crucial role in inducing nausea and vomiting, which are common side effects of chemotherapy .
Mode of Action
Aprepitant-13C2,d2 (Major) interacts with its targets, the substance P/neurokinin 1 (NK1) receptors, by inhibiting them . This inhibition prevents the binding of substance P, a neuropeptide that transmits impulses and messages from the brain, to the NK1 receptors . This interaction results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .
Biochemical Pathways
The primary biochemical pathway affected by Aprepitant-13C2,d2 (Major) is the substance P/neurokinin pathway. By inhibiting the NK1 receptors, Aprepitant-13C2,d2 (Major) disrupts the normal function of this pathway, preventing the transmission of nausea and vomiting signals from the brain . This results in the prevention of chemotherapy-induced nausea and vomiting.
Pharmacokinetics
The pharmacokinetics of Aprepitant-13C2,d2 (Major) involves its absorption, distribution, metabolism, and excretion (ADME). Aprepitant is metabolized primarily in the liver, mostly by the CYP3A4 enzyme, with some contributions by CYP2C19 & CYP1A2 . It has a bioavailability of 60-65% and a half-life of 9-13 hours . These properties impact the bioavailability of Aprepitant-13C2,d2 (Major), determining how much of the drug reaches the systemic circulation and how long it stays in the body.
Result of Action
The molecular and cellular effects of Aprepitant-13C2,d2 (Major)'s action result in the prevention of nausea and vomiting. By inhibiting the NK1 receptors, Aprepitant-13C2,d2 (Major) prevents the transmission of nausea and vomiting signals from the brain . This results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .
Action Environment
The action, efficacy, and stability of Aprepitant-13C2,d2 (Major) can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, as Aprepitant is metabolized primarily by the CYP3A4 enzyme . Therefore, drugs that inhibit or induce this enzyme can affect the pharmacokinetics of Aprepitant-13C2,d2 (Major). Additionally, individual patient factors such as age, gender, genetic polymorphisms, and overall health status can also influence the drug’s action and efficacy.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dideuterioethoxy]-3-(4-fluorophenyl)morpholin-4-yl](113C)methyl]-(313C)1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i1D,11+1,12D,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-IPWSJXMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C[C@]([2H])(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)[13CH2][13C]3=NNC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1,3-dioxolane-4,2-[7]oxabicyclo[4.1.0]heptane] (9CI)](/img/no-structure.png)
![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)
